

A Comparative Analysis of N-Cyclohexylpropanamide Derivative Against Known HDAC6 Inhibitors

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Compound of Interest

Compound Name: *N-Cyclohexylpropanamide*

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This guide provides a comparative overview of the biological efficacy of a derivative of **N-Cyclohexylpropanamide**, 3-(3-Benzylxyquinoxalin-2-yl)-**N-cyclohexylpropanamide**, against established inhibitors of Histone Deacetylase 6 (HDAC6) and the widely used chemotherapeutic agent, Doxorubicin. While direct biological efficacy data for **N-Cyclohexylpropanamide** is limited in publicly available literature, a recent study has highlighted the potential of its quinoxaline derivative as an antiproliferative agent, with in silico evidence suggesting HDAC6 as a primary target.

Executive Summary

3-(3-Benzylxyquinoxalin-2-yl)-**N-cyclohexylpropanamide** has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Computational docking studies predict that this compound inhibits HDAC6, a promising target in cancer therapy due to its role in cell motility, protein degradation, and cell signaling. This guide presents the available experimental data for this **N-Cyclohexylpropanamide** derivative and compares its performance with Doxorubicin and highly selective HDAC6 inhibitors like Tubastatin A, Ricolinostat, and Citarinostat.

Data Presentation

Table 1: Antiproliferative Activity of 3-(3-Benzylxyquinoxalin-2-yl)-N-cyclohexylpropanamide and Doxorubicin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3-(3-Benzylxyquinoxalin-2-yl)-N-cyclohexylpropanamide and Doxorubicin against four human cancer cell lines. Lower IC50 values indicate greater potency.

Compound	PC-3 (Prostate) IC50 (μ M)	HeLa (Cervical) IC50 (μ M)	HCT-116 (Colon) IC50 (μ M)	MCF-7 (Breast) IC50 (μ M)
3-(3-Benzylxyquinoxalin-2-yl)-N-cyclohexylpropanamide	Data not available in the provided search results	12.17 \pm 0.9	10.88 \pm 0.8	6.93 \pm 0.4
Doxorubicin	Data not available in the provided search results	8.87 \pm 0.6	5.23 \pm 0.3	4.17 \pm 0.2

Data for PC-3 with Doxorubicin was not specified in the direct comparative study.

Table 2: Enzymatic Inhibitory Activity of Known HDAC6 Inhibitors

This table presents the IC50 values of well-characterized, selective HDAC6 inhibitors against the HDAC6 enzyme. This provides a benchmark for the potency of direct HDAC6 inhibition.

Inhibitor	HDAC6 IC50 (nM)	Selectivity Profile
Tubastatin A	15	Highly selective for HDAC6 over other HDAC isoforms. [1] [2]
Ricolinostat (ACY-1215)	5	Over 10-fold selectivity for HDAC6 compared to Class I HDACs. [3] [4]
Citarinostat (ACY-241)	2.6	Selective for HDAC6 with 13 to 18-fold greater potency against HDAC6 than Class I HDACs.

Note: A direct enzymatic IC50 value for **3-(3-Benzylxyquinoxalin-2-yl)-N-cyclohexylpropanamide** against HDAC6 is not currently available in the public domain. The suggestion of HDAC6 inhibition is based on in silico modeling.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of **3-(3-Benzylxyquinoxalin-2-yl)-N-cyclohexylpropanamide** and Doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Cell Seeding: Human cancer cell lines (PC-3, Hela, HCT-116, and MCF-7) were seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds (**3-(3-Benzylxyquinoxalin-2-yl)-N-cyclohexylpropanamide** or Doxorubicin) and incubated for a specified period (typically 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

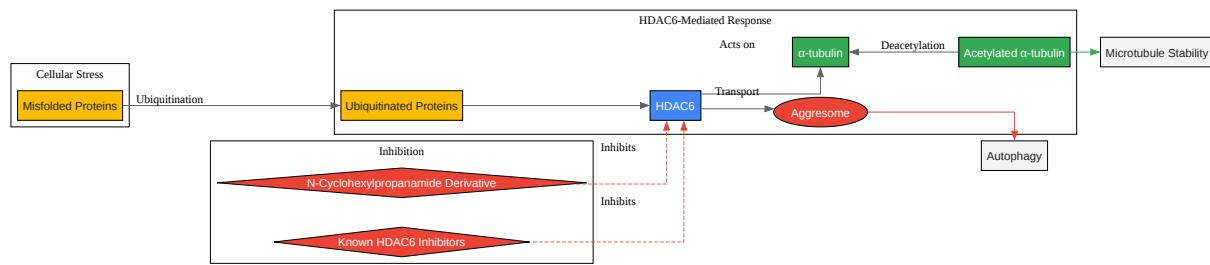
- Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
- IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration.

HDAC6 Enzymatic Inhibition Assay (Fluorometric)

The inhibitory activity of compounds against HDAC6 is typically determined using a fluorometric assay with a purified recombinant human HDAC6 enzyme.

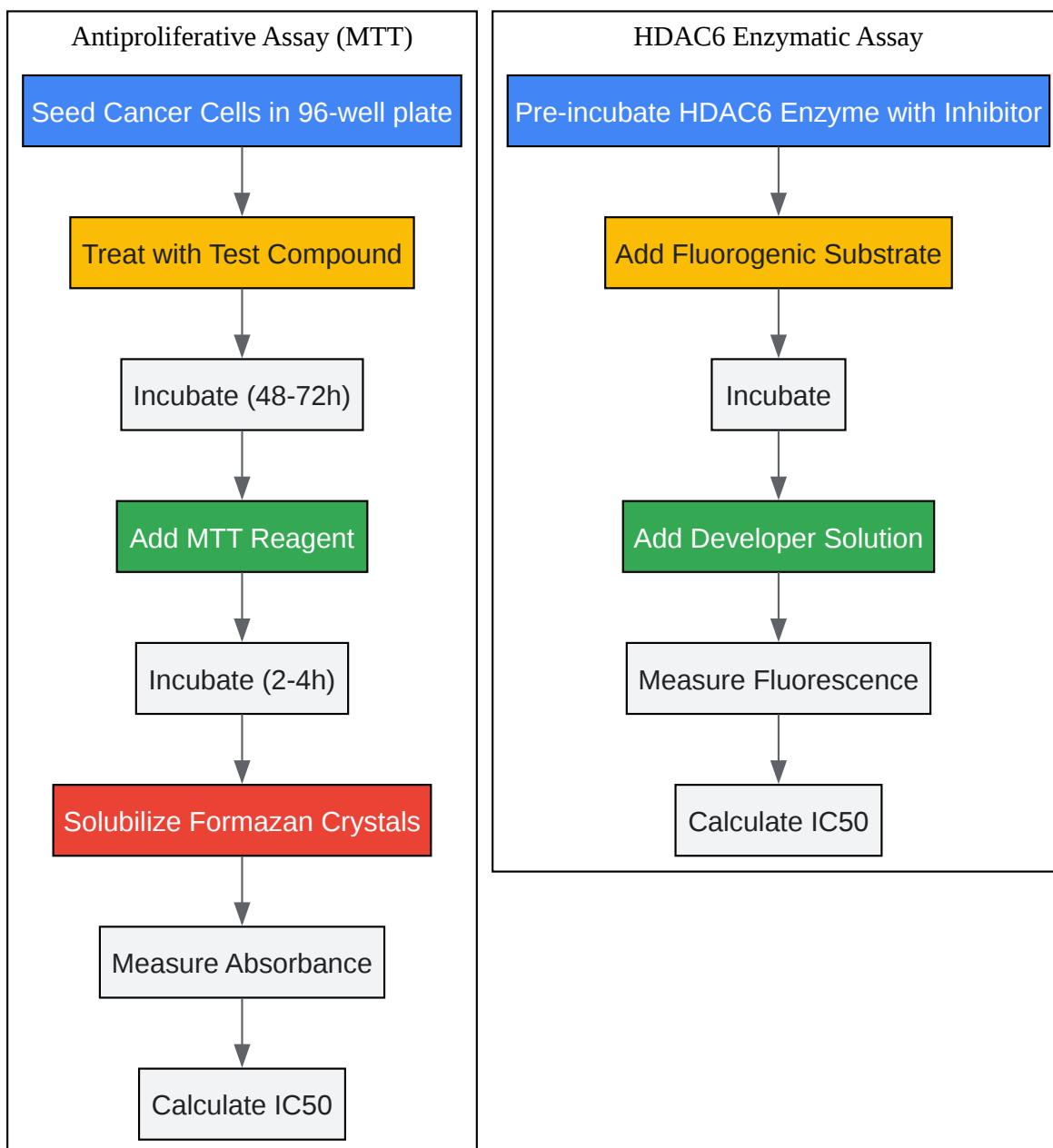
- Reaction Setup: The assay is performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the purified HDAC6 enzyme in an assay buffer.
- Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, which is a peptide containing an acetylated lysine residue.
- Deacetylation Reaction: If not inhibited, HDAC6 will deacetylate the substrate.
- Developer Addition: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
- Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the HDAC6 activity.
- IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization



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Caption: Predicted signaling pathway of HDAC6 and its inhibition.

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Caption: Workflow for key biological efficacy experiments.

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